molecular formula C20H38O4Sr B010779 Strontium bis(7,7-dimethyloctanoate) CAS No. 106705-37-7

Strontium bis(7,7-dimethyloctanoate)

Cat. No.: B010779
CAS No.: 106705-37-7
M. Wt: 430.1 g/mol
InChI Key: MSSYHQSQAUGPKH-UHFFFAOYSA-L
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Description

Strontium bis(7,7-dimethyloctanoate) is a useful research compound. Its molecular formula is C20H38O4Sr and its molecular weight is 430.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Studies

  • Molecular and Crystal Structure Analysis : Research on strontium compounds, such as Strontium bis[bis(trimethylsilyl)amide], has led to insights into their molecular and crystal structures. These studies are crucial for understanding the properties and potential applications of strontium-based compounds in various fields (Westerhausen & Schwarz, 1991).

Synthesis and Characterization

  • Synthesis and Structural Characterization : The synthesis and structural characterization of heavy alkaline earth N,N'-bis(aryl)formamidinate complexes have been studied, providing valuable information on the formation and properties of strontium complexes (Cole et al., 2006).

Application in Material Science

  • Potential Precursors for MOCVD of Ferroelectric Oxides : Strontium-based complexes have potential applications as precursors in the Metal Organic Chemical Vapor Deposition (MOCVD) of ferroelectric oxides, demonstrating their significance in material science and engineering (Jones et al., 2004).

Organic and Inorganic Synthesis

  • Synthesis of Alkaline Earth Metal Bis(2-phosphaethynolates) : The synthesis and properties of various strontium-based compounds, including their decomposition and reaction behavior, contribute to the broader understanding of organic and inorganic synthesis processes (Westerhausen et al., 2002).

Advanced Material Applications

  • Atomic Layer Deposition of Strontium Titanate Films : Studies on atomic layer deposition of strontium titanate films highlight the application of strontium compounds in creating advanced materials with specific electrical and optical properties (Rentrop et al., 2014).

Geochemical Studies

  • Strontium Isotopes in Ecosystem Processes : Research on strontium isotopes provides insight into geochemical processes, including chemical weathering, soil genesis, and biogeochemical cycling of nutrients (Capo et al., 1998).

Complex Synthesis and Properties

  • Synthesis of New Strontium Complexes : The development of new heteroleptic strontium complexes, their synthesis, characterization, and thermal properties, opens new avenues in the synthesis of complex materials (Park et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Strontium bis(7,7-dimethyloctanoate) can be achieved through the reaction of Strontium hydroxide with 7,7-dimethyloctanoic acid in a solvent system.", "Starting Materials": [ "Strontium hydroxide", "7,7-dimethyloctanoic acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve Strontium hydroxide in the solvent to form a clear solution.", "Add 7,7-dimethyloctanoic acid to the solution and stir at room temperature for several hours.", "Heat the mixture to reflux for several hours to drive the reaction to completion.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with solvent and dry under vacuum to obtain Strontium bis(7,7-dimethyloctanoate) as a white solid." ] }

CAS No.

106705-37-7

Molecular Formula

C20H38O4Sr

Molecular Weight

430.1 g/mol

IUPAC Name

strontium;2,2-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

MSSYHQSQAUGPKH-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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